![molecular formula C29H18ClNO6 B11984584 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11984584.png)
2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H18ClNO6 and a molecular weight of 511.923 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves multiple steps, typically starting with the preparation of the isoindoline core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring stringent quality control measures to maintain product consistency .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Similar structure but different substituents.
2-OXO-2-PHENYLETHYL 2-(2-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Contains a methoxy group instead of a phenoxy group.
Uniqueness
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Biological Activity
The compound 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (C29H18ClNO6) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular weight is approximately 511.9 g/mol , and it contains an isoindole core which is significant in medicinal chemistry due to its diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multiple steps starting with the preparation of the isoindole core. Key methods include:
- Oxidation : Utilizes agents like potassium permanganate.
- Reduction : Involves reducing agents such as lithium aluminum hydride.
- Substitution : Employs nucleophiles or electrophiles under specific conditions.
Table 1: Synthesis Overview
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Nucleophiles (amines) | Varies based on nucleophile type |
Biological Activity
Research indicates that This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. It may modulate their activity, leading to various therapeutic effects. Studies have shown that it can act as an inhibitor for certain enzymes and may exhibit anticancer properties.
Case Studies
- Anticancer Activity : A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Effects : Another investigation revealed that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.
Comparative Analysis
When compared to similar compounds, This compound stands out due to its specific combination of functional groups which enhances its biological potency.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Ethyl-1,3-dioxan | Contains a dioxane ring | Used in various organic syntheses |
4-Chlorophenyl derivative | Similar phenolic structure | Exhibits distinct biological activities |
3-Aminobenzoic acid | Contains an amine group | Known for its role in medicinal chemistry |
Research Applications
The compound has several applications across different fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for enzyme inhibition and receptor binding.
- Medicine : Explored for therapeutic properties such as anti-inflammatory or anticancer activities.
Properties
Molecular Formula |
C29H18ClNO6 |
---|---|
Molecular Weight |
511.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenoxyphenyl)ethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H18ClNO6/c30-20-5-4-6-21(16-20)31-27(33)24-14-11-19(15-25(24)28(31)34)29(35)36-17-26(32)18-9-12-23(13-10-18)37-22-7-2-1-3-8-22/h1-16H,17H2 |
InChI Key |
ACZQZRNVAGRWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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